4-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylbenzenesulfonamide
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Description
4-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H18FNO4S and its molecular weight is 291.34. The purity is usually 95%.
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Biological Activity
4-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylbenzenesulfonamide, also known by its CAS number 1334374-60-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and data.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a substituted aromatic ring. Its molecular formula is C12H18FNO4S, indicating the presence of fluorine, hydroxy, and methoxy groups that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Activity : Studies have shown that derivatives of sulfonamides can inhibit the growth of cancer cells. The presence of methoxy and hydroxy groups appears to enhance this activity.
- Antioxidative Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Antibacterial Effects : Some sulfonamide derivatives are known for their antibacterial properties against Gram-positive bacteria.
Antiproliferative Activity
A study focused on the synthesis of various N-substituted benzimidazole carboxamides revealed that compounds with similar structural motifs to this compound exhibited significant antiproliferative effects against human cancer cell lines. Notably:
- IC50 Values : Compounds were tested for their half-maximal inhibitory concentration (IC50) against MCF-7 cells, with some derivatives showing values as low as 1.2 µM, indicating potent activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
4-fluoro-N-(...) | TBD | TBD |
Benzimidazole Derivative | 1.2 | MCF-7 |
Other Derivatives | 3.1 - 5.3 | Various |
Antioxidative Activity
In vitro studies demonstrated that certain derivatives showed improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The antioxidative potential is hypothesized to be linked to the presence of hydroxy and methoxy groups, which can donate electrons and stabilize free radicals .
Antibacterial Activity
Research has indicated that compounds similar to the target sulfonamide exhibit antibacterial activity against strains such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 µM for some derivatives .
Case Studies
-
Case Study on Cancer Cell Lines : In a comparative study, various N-substituted benzimidazole derivatives were tested for their effects on different cancer cell lines. The results showed that compounds with specific substitutions on the nitrogen atom significantly enhanced antiproliferative activity.
- Results : Selective inhibition was observed in MCF-7 breast cancer cells, highlighting the importance of chemical modifications in enhancing biological efficacy.
- Antioxidant Screening : A series of compounds were subjected to antioxidant assays using DPPH and ABTS methods. The findings indicated that modifications leading to increased electron-donating capacity resulted in higher antioxidant activity.
The biological activities of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Tubulin Polymerization Inhibition : Some studies suggest that sulfonamide derivatives may interfere with microtubule dynamics, affecting cell division and proliferation .
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4S/c1-9-6-10(13)4-5-11(9)19(16,17)14-7-12(2,15)8-18-3/h4-6,14-15H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISAVOITPWSWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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